molecular formula C22H23N5O3 B2605662 2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 840485-69-0

2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

Cat. No.: B2605662
CAS No.: 840485-69-0
M. Wt: 405.458
InChI Key: PTHVISQSPZKEPV-UHFFFAOYSA-N
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Description

2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoxaline core, which is a bicyclic structure consisting of a benzene ring fused with a pyrazine ring, and various functional groups that contribute to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the oxidative cyclization of 1,2-diamino compounds with hydroxyl ketones in the presence of a catalyst such as iodine

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups to the quinoxaline core .

Scientific Research Applications

2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-1-(3,5-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, or other cellular processes .

Properties

IUPAC Name

2-amino-1-(3,5-dimethoxyphenyl)-N-propylpyrrolo[3,2-b]quinoxaline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-4-9-24-22(28)18-19-21(26-17-8-6-5-7-16(17)25-19)27(20(18)23)13-10-14(29-2)12-15(11-13)30-3/h5-8,10-12H,4,9,23H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTHVISQSPZKEPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC(=CC(=C4)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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